molecular formula C25H26N4S B11568662 N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

Cat. No.: B11568662
M. Wt: 414.6 g/mol
InChI Key: LXKYLDONCVKOKO-UHFFFAOYSA-N
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Description

N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine: is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine typically involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: These reactions often involve the formation of the tetracyclic core structure through intramolecular cyclization of suitable precursors.

    Functional Group Transformations: Introduction of the cyclohexyl and phenyl groups, as well as the thia and triaza functionalities, is achieved through various organic reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular function.

Comparison with Similar Compounds

N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N4S

Molecular Weight

414.6 g/mol

IUPAC Name

N-cyclohexyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

InChI

InChI=1S/C25H26N4S/c1-3-9-16(10-4-1)21-19-14-8-7-13-18(19)20-22-23(30-25(20)29-21)24(27-15-26-22)28-17-11-5-2-6-12-17/h1,3-4,9-10,15,17H,2,5-8,11-14H2,(H,26,27,28)

InChI Key

LXKYLDONCVKOKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=NC3=C2SC4=C3C5=C(CCCC5)C(=N4)C6=CC=CC=C6

Origin of Product

United States

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